molecular formula C16H14N4O4S B12935568 N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide CAS No. 63776-59-0

N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B12935568
CAS No.: 63776-59-0
M. Wt: 358.4 g/mol
InChI Key: GUQIGCAFRIDOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide ( 63776-59-0) is a synthetic compound of significant research interest due to its molecular architecture, which incorporates a 1,3,4-oxadiazole moiety. The 1,3,4-oxadiazole scaffold is extensively investigated in medicinal chemistry for its diverse biological potential . This particular scaffold is known to contribute to interactions with various enzymatic targets and is considered a privileged structure in the development of novel therapeutic agents . Researchers value this compound for exploring structure-activity relationships (SAR), particularly in the design of molecules with potential anticancer and anti-inflammatory properties. The 1,3,4-oxadiazole ring is a key pharmacophore in several experimental drug candidates and has been studied for its ability to inhibit critical enzymes involved in cancer proliferation, such as thymidylate synthase, HDAC, and telomerase . Furthermore, structural analogs of this compound, which feature the 1,3,4-oxadiazole system, have been synthesized and screened for anti-inflammatory activity, indicating the relevance of this chemical class in inflammatory research . This product is intended for research applications only , including but not limited to, use as a standard in analytical chemistry, a building block in synthetic organic chemistry, and a candidate for in vitro biological screening. It is supplied with high-quality standards for reliable and reproducible results in a laboratory setting. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

63776-59-0

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

N-[4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H14N4O4S/c1-11(21)17-13-7-9-14(10-8-13)25(22,23)20-16-19-18-15(24-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,21)(H,19,20)

InChI Key

GUQIGCAFRIDOQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid or its derivatives under dehydrating conditions.

    Introduction of the sulfonamide group: The oxadiazole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide.

    Attachment of the acetamide group: Finally, the sulfonamide derivative is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide depends on its application:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound is compared to structurally related sulfonamide-acetamide derivatives, focusing on heterocyclic substituents, functional groups, and biological activities.

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name / ID Heterocyclic Core Substituents Key Functional Groups Biological Activity Reference
Target Compound 1,3,4-Oxadiazole 5-Phenyl –SO₂NH–, –NHCOCH₃ Not explicitly reported (inferred: antimicrobial/anti-inflammatory)
Compound 8 Pyrimidine 4-Methylpyrimidin-2-yl –SO₂NH–, –NHCOCH₃ Urease inhibition (IC₅₀: 12.3 µM)
Compound 9 Isoxazole 5-Methylisoxazol-3-yl –SO₂NH–, –NHCOCH₃ Urease inhibition (IC₅₀: 14.8 µM)
LMM5 1,3,4-Oxadiazole 4-Methoxyphenylmethyl –SO₂N(CH₃)Benzyl Antifungal (C. albicans MIC: 8 µg/mL)
LMM11 1,3,4-Oxadiazole Furan-2-yl –SO₂N(Et)Cyclohexyl Antifungal (C. albicans MIC: 16 µg/mL)
Compound 15 1,3,4-Oxadiazole 3,4-Dimethoxyphenyl –S–CH₂CO–, –NHCOCH₃ Not reported (predicted: antioxidant)
Sulfamethizole Impurity Thiadiazole 5-Methyl –SO₂NH–, –NHCOCH₃ Antibacterial (impurity with reduced efficacy)
Key Observations:

Heterocyclic Core :

  • Replacement of oxadiazole with pyrimidine (Compound 8) or isoxazole (Compound 9) reduces urease inhibition potency compared to oxadiazole-containing analogs .
  • Thiadiazole (Sulfamethizole Impurity) introduces sulfur, altering electronic properties and bioavailability .

Substituent Effects :

  • Phenyl vs. Alkyl/Arylalkyl : The 5-phenyl group in the target compound enhances π-π stacking in biological targets, whereas methyl or methoxy groups (e.g., LMM5, Compound 15) improve solubility but may reduce binding affinity .
  • Sulfamoyl Linkage : Analog LMM11 replaces –SO₂NH– with –SO₂N(Et)Cyclohexyl, increasing hydrophobicity and antifungal activity .

Biological Activities :

  • Antifungal Activity : LMM5 and LMM11 exhibit MIC values of 8–16 µg/mL against C. albicans, attributed to their bulky sulfamoyl substituents .
  • Urease Inhibition : Compounds 8 and 9 (IC₅₀: 12–15 µM) highlight the role of pyrimidine/isoxazole cores in enzyme interaction .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Reference
Target Compound Not reported 2.1 (est.) ~0.1 (DMSO)
Compound 8 168–173 3.2 0.05 (DMSO)
Compound 9 165–167 2.8 0.07 (DMSO)
LMM5 Not reported 4.5 <0.01 (Water)
Compound 15 Not reported 1.9 0.2 (Ethanol)
  • Lipophilicity : The target compound’s predicted LogP (2.1) suggests moderate membrane permeability, comparable to Compound 9 but lower than LMM5 (4.5) due to the latter’s cyclohexyl group .
  • Solubility : The phenyl-oxadiazole core in the target compound likely reduces aqueous solubility compared to methoxy-substituted analogs (e.g., Compound 15) .

Biological Activity

N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a 1,3,4-oxadiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the synthesis methods, biological activities, and mechanisms of action associated with this compound.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : The oxadiazole ring is synthesized through the condensation of phenylhydrazine with an appropriate carbonyl compound.
  • Sulfamoylation : The resulting oxadiazole is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.
  • Acetamide Formation : Finally, the sulfamoylated oxadiazole is acylated using acetic anhydride to yield the target acetamide.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. In particular, this compound has shown promising results against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)<0.14Induction of apoptosis via caspase activation
C6 (Glioma)8.16Cell cycle arrest in G0/G1 phase
L929 (Fibroblast)Not specifiedSelective cytotoxicity

In a study involving several oxadiazole derivatives, it was found that those containing the oxadiazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin. The compounds induced apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Antimicrobial Activity

The compound also displays antimicrobial properties. Research has indicated that derivatives featuring the 1,3,4-oxadiazole structure possess broad-spectrum activity against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Caspase Activation : The compound promotes apoptosis by activating caspase enzymes, which are critical for programmed cell death.
  • Cell Cycle Modulation : It induces cell cycle arrest at the G0/G1 phase in specific cancer cell lines.
  • Enzyme Inhibition : The presence of the oxadiazole moiety suggests potential inhibition of key enzymes involved in cancer progression and microbial resistance.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

  • Study on A549 Cells : A derivative demonstrated an IC50 value lower than 0.14 µM against A549 lung cancer cells, indicating potent anticancer activity.
  • Antimicrobial Efficacy : In vitro tests showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.